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Compound of Interest

Compound Name: 2,2-Dimethylhex-5-enal

CAS No.: 52278-99-6

Cat. No.: B1365124

Get Quote

Executive Summary & Structural Context
2,2-Dimethylhex-5-enal (CAS: 52278-99-6) is a specialized

-unsaturated aldehyde featuring a gem-dimethyl group at the

-position. This structural motif is highly valued in drug development because the gem-dimethyl
group prevents enolization (enhancing stability) and introduces conformational constraints
("Thorpe-Ingold effect") that can improve the bioactivity of downstream targets.

For the researcher, the challenge lies in verifying two distinct functionalities simultaneously: the

terminal alkene (susceptible to isomerization) and the

-disubstituted aldehyde (susceptible to oxidation). This guide outlines the diagnostic FTIR
signatures required to validate structural integrity and distinguish this molecule from common
synthetic impurities or analogs.
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To ensure reproducibility and high signal-to-noise ratios, the following acquisition parameters

are recommended.

Protocol: FTIR Acquisition (ATR Method)
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

Sample Prep: Neat liquid film. (No dilution required for ATR).

Resolution: 4 cm⁻¹.

Scans: 32 scans (routine) or 64 scans (high precision).

Background: Air background acquired immediately prior to sample.

Cleaning: Clean crystal with Isopropanol (IPA) to remove organic residues; verify baseline

flatness before loading.

Detailed Spectral Analysis: The "Fingerprint" of 2,2-
Dimethylhex-5-enal
The spectrum of 2,2-Dimethylhex-5-enal is defined by the interplay between the terminal vinyl

group and the sterically crowded aldehyde.

A. High-Frequency Region (4000 – 1500 cm⁻¹)
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Functional Group Frequency (cm⁻¹) Intensity Diagnostic Note

Alkene =C-H Stretch 3085 – 3075 Medium

Diagnostic of the

terminal vinyl group.

Absence indicates

hydrogenation or

isomerization.

Alkane C-H Stretch 2970 – 2860 Strong

Mixed envelope. The

2960 cm⁻¹ shoulder is

prominent due to the

gem-dimethyl group.

Aldehyde C-H Stretch 2820 & 2720 Medium

Fermi Resonance

Doublet. The peak at

~2720 cm⁻¹ is the

"Gold Standard" for

aldehyde

identification, distinct

from alkane C-H.

Aldehyde C=O[1][2][3]

[4][5] Stretch
1735 – 1725 Strong

Carbonyl. Slightly

higher frequency than

straight-chain

aldehydes (typically

1725) due to the

-gem-dimethyl steric

effect.

Alkene C=C Stretch 1645 – 1635 Medium

Sharp band

characteristic of a

non-conjugated

terminal double bond.

B. Fingerprint Region (1500 – 600 cm⁻¹)
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Functional Group Frequency (cm⁻¹) Intensity Diagnostic Note

Gem-Dimethyl Bend 1385 & 1365 Medium

The "Split" Peak. A

classic doublet arising

from CH₃ symmetric

deformation on a

quaternary carbon.

Distinguishes this

from mono-methyl

analogs.

Vinyl C-H Wag (1) 995 – 985 Strong

Out-of-plane bending

for terminal alkene (-

CH=CH₂).

Vinyl C-H Wag (2) 915 – 905 Strong

Second component of

the terminal vinyl

pattern. Crucial for

confirming the double

bond position.

Comparative Analysis: Distinguishing Alternatives
In synthesis, this molecule is often compared to its linear precursor (Hex-5-enal) or its

saturated analog (2,2-Dimethylhexanal). Misidentification leads to failed downstream

cyclizations.

Table 1: Differential Diagnostic Peaks

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365124?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
2,2-Dimethylhex-5-

enal (Target)
Hex-5-enal (Linear
Analog)

2,2-Dimethylhexanal

(Saturated
Impurity)

C=O Frequency ~1730 cm⁻¹ ~1725 cm⁻¹ ~1730 cm⁻¹

Gem-Dimethyl

(1380s)
Doublet (1385/1365) Singlet (or weak) Doublet (1385/1365)

Vinyl C=C (1640) Present Present Absent

Vinyl =C-H (3080) Present Present Absent

Vinyl Wags (990/910) Present Present Absent

Key Insight:

Vs. Linear Analog: Look at 1360-1390 cm⁻¹. If you see a single peak, you likely missed the

gem-dimethyl installation. If you see a distinct split (doublet), the quaternary center is

present.

Vs. Saturated Impurity: Look at 1640 cm⁻¹ and 910 cm⁻¹. If these are missing, your double

bond has been reduced.

Decision Logic for Identification
The following flowchart illustrates the logical process for confirming the identity of 2,2-
Dimethylhex-5-enal in a crude reaction mixture.
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Analyze Spectrum
(Target: 2,2-Dimethylhex-5-enal)

Check 1720-1740 cm⁻¹
(Carbonyl Region)

Check 2720 cm⁻¹
(Fermi Doublet)

Peak Present

Not an Aldehyde
(Check Alcohol/Ester)

Absent

Check 1640 cm⁻¹ & 3080 cm⁻¹
(Unsaturation)

Present Absent

Check 1365/1385 cm⁻¹
(Gem-Dimethyl Split)

Present

Impurity: 2,2-Dimethylhexanal
(Double bond missing)

Absent

Impurity: Hex-5-enal
(Gem-dimethyl missing)

Singlet Only

IDENTITY CONFIRMED
2,2-Dimethylhex-5-enal

Doublet Present

Click to download full resolution via product page

Figure 1: FTIR Spectral Decision Tree for validating 2,2-Dimethylhex-5-enal synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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